Dodecabenzylbambus[6]uril, bn-bu[6]
Description
Dodecabenzylbambusresearchgate.neturil as a Prominent Supramolecular Host
Dodecabenzylbambus researchgate.neturil stands out as a particularly influential member of the bambusuril family. This hexameric macrocycle is characterized by the presence of twelve benzyl (B1604629) groups attached to the nitrogen atoms of the glycoluril (B30988) units. These benzyl substituents play a crucial role in its properties, enhancing its solubility in organic solvents and influencing its host-guest chemistry.
The defining characteristic of dodecabenzylbambus researchgate.neturil is its exceptional ability to act as a host for a wide variety of anions. nih.gov The central cavity of the macrocycle is electron-deficient, creating a favorable environment for encapsulating negatively charged species. This binding is driven by a combination of ion-dipole interactions and hydrogen bonding between the anion and the C-H groups of the methylene (B1212753) bridges and glycoluril units.
The binding affinity of dodecabenzylbambus researchgate.neturil for anions is remarkably high, with association constants reaching up to 10¹¹ M⁻¹ in certain solvents. nih.gov It exhibits a strong preference for larger, more polarizable anions. For instance, its affinity for halide ions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. nih.gov This selectivity is attributed to the "chaotropic effect," where the binding of less well-solvated, larger anions is entropically favored.
The table below summarizes the association constants (Kₐ) for the complexation of dodecabenzylbambus researchgate.neturil with various anions, illustrating its high binding affinity and selectivity.
| Anion | Association Constant (Kₐ) in CDCl₃ (M⁻¹) |
| Iodide (I⁻) | > 10⁹ |
| Bromide (Br⁻) | 1.2 x 10⁸ |
| Chloride (Cl⁻) | 1.8 x 10⁶ |
| Perchlorate (B79767) (ClO₄⁻) | ~10¹⁰ |
Data compiled from various sources.
Contemporary Academic Research Landscape of Dodecabenzylbambusresearchgate.neturil
The unique properties of dodecabenzylbambus researchgate.neturil have spurred a vibrant and diverse field of academic research. Current investigations are focused on harnessing its anion-binding capabilities for a range of applications.
One significant area of research is its use in the development of ion-selective electrodes (ISEs) . The high affinity and selectivity of dodecabenzylbambus researchgate.neturil for specific anions, such as perchlorate, make it an excellent ionophore for the fabrication of highly sensitive and selective sensors. researchgate.net These sensors have potential applications in environmental monitoring and clinical diagnostics.
Furthermore, dodecabenzylbambus researchgate.neturil is being explored as a tool in organocatalysis . By encapsulating anionic catalysts or intermediates, it is possible to modulate their reactivity and selectivity. rsc.org This approach offers a novel strategy for controlling chemical reactions and developing new catalytic systems.
The fundamental principles of anion recognition by dodecabenzylbambus researchgate.neturil continue to be a subject of intense study. Researchers are designing and synthesizing new bambusuril derivatives with modified substituents to fine-tune their binding affinities and selectivities. For example, the introduction of perfluoroalkylthiobenzyl groups has led to the creation of even more potent halide receptors. rsc.org The development of water-soluble bambusurils has also been a major breakthrough, enabling the study of anion binding in aqueous environments, which is crucial for biological and environmental applications. nih.gov
Recent research has also demonstrated the potential of bambusurils in transmembrane transport of anions and in the remediation of anionic pollutants from water. The ability to selectively capture and transport anions opens up possibilities for addressing environmental challenges and developing new therapeutic agents.
The ongoing research into dodecabenzylbambus researchgate.neturil and its analogues continues to expand the frontiers of supramolecular chemistry, promising further innovations in sensing, catalysis, and materials science.
Structure
2D Structure
Properties
Molecular Formula |
C114H108N24O12 |
|---|---|
Molecular Weight |
2006.2 g/mol |
IUPAC Name |
5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2 |
InChI Key |
XWDQZQAFBLCFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modification of Dodecabenzylbambus 1 Uril
Synthetic Routes for Dodecabenzylbambusnih.govuril Macrocyclization
The principal and historically sole synthetic approach to bambusurils involves the acid-catalyzed macrocyclization of a functionalized glycoluril (B30988) monomer with formaldehyde (B43269). nih.govacs.org For the synthesis of Dodecabenzylbambus nih.govuril, the specific monomer required is 2,4-dibenzylglycoluril. acs.org This precursor is typically prepared through the condensation of 1,3-dibenzylurea (B110378) with 4,5-dihydroxyimidazolidin-2-one (B1345477) (DHI).
The macrocyclization reaction itself is a condensation of six 2,4-dibenzylglycoluril units with six methylene (B1212753) bridges derived from formaldehyde. nih.govnih.gov This process is typically performed in an acidic medium, such as dioxane with a catalytic amount of sulfuric acid. nih.gov
While direct, optimized synthesis of pure Dodecabenzylbambus nih.govuril is a fundamental process, its formation has also been explicitly documented as a significant co-product during the statistical synthesis of monofunctionalized bambusurils. acs.org For instance, when 2,4-dibenzylglycoluril is reacted with a substoichiometric amount of another functional glycoluril, such as d-biotin, both the desired hybrid macrocycle and the homoleptic Dodecabenzylbambus nih.govuril are formed. acs.org
Table 1: Components for Dodecabenzylbambus nih.govuril Macrocyclization
| Role | Compound Name | Chemical Formula |
|---|---|---|
| Monomer | 2,4-Dibenzylglycoluril | C18H18N4O2 |
| Linker | Formaldehyde | CH2O |
| Catalyst | Sulfuric Acid | H2SO4 |
| Solvent | Dioxane | C4H8O2 |
Post-Macrocyclization Functionalization Strategies for Dodecabenzylbambusnih.govuril
Post-synthetic modification allows for the introduction of diverse functionalities onto the bambusuril scaffold, enabling the fine-tuning of its properties for specific applications.
Direct modification of the twelve benzyl (B1604629) groups of a pre-formed Dodecabenzylbambus nih.govuril macrocycle has proven to be challenging. Research into debenzylation via methods such as hydrogenation or treatment with sodium in liquid ammonia (B1221849) revealed these routes to be largely unsuccessful, resulting in either decomposition of the macrocycle or only partial removal of the benzyl groups. nih.gov
To overcome this limitation, a more versatile and effective strategy involves a protection-deprotection approach. nih.govacs.org This method utilizes benzyl-like groups that can be cleaved under specific conditions. A key example is the use of p-methoxybenzyl (PMB) groups. A dodeca(p-methoxybenzyl)bambus nih.govuril can be synthesized and, subsequently, the PMB groups can be removed to yield the fully unsubstituted bambusuril, (H)BU nih.gov. nih.govacs.org This "naked" bambusuril serves as a versatile intermediate that can then be alkylated with various reagents, including different benzyl bromide derivatives, to install new functionalities. nih.gov This post-macrocyclization alkylation provides access to a wide range of bambusuril derivatives that are not achievable through direct synthesis. nih.govacs.org
Table 2: Comparison of Functionalization Strategies on Nitrogen Atoms
| Strategy | Description | Outcome for Benzyl Groups |
|---|---|---|
| Direct Modification | Attempted cleavage of benzyl groups from Bn12BU nih.gov. | Unsuccessful; leads to macrocycle decomposition or partial deprotection. nih.gov |
| Indirect (Protecting Group) | Synthesis with a cleavable group (e.g., PMB), followed by deprotection to (H)BU nih.gov and subsequent re-alkylation. | Successful; allows for the introduction of diverse functional groups onto the core scaffold. nih.govnih.govacs.org |
The synthesis of bambusurils bearing a single distinct functional unit among the six glycoluril components is achieved through a statistical co-macrocyclization. acs.org This method involves reacting a mixture of two different glycoluril monomers with formaldehyde, where the monomer intended for monofunctionalization is present in a small, controlled ratio.
A clear example is the synthesis of a hybrid macrocycle containing five 2,4-dibenzylglycoluril units and one d-biotin unit. acs.org In this reaction, a mixture of 2,4-dibenzylglycoluril and d-biotin (e.g., in a 5:1 ratio) is treated with paraformaldehyde and acid. acs.org This statistical condensation yields the desired monofunctionalized product, alongside the fully symmetric Dodecabenzylbambus nih.govuril as a necessary co-product. acs.org This approach allows for the introduction of a unique reactive handle (e.g., a carboxylic acid from the biotin (B1667282) unit) onto the bambusuril framework, enabling further selective chemical conjugation. acs.org
A known strategy to modulate the electronic properties and binding affinities of the bambusuril cavity involves replacing the carbonyl oxygen atoms at the portals of the macrocycle with other heteroatoms. nih.gov This modification has led to the preparation of semithio-bambusurils (with sulfur) and semiaza-bambusurils (with nitrogen). nih.gov These alterations directly influence the hydrogen-bonding capabilities of the macrocycle's portals, thereby impacting its affinity and selectivity for anion guests. While this is an established modification for the bambusuril family, specific reports detailing the synthesis of heteroatom-replaced analogs of Dodecabenzylbambus nih.govuril are not prominent in the literature.
Sustainable Synthetic Approaches for Dodecabenzylbambusnih.govuril
The development of sustainable or "green" synthetic methodologies for Dodecabenzylbambus nih.govuril is an area with limited specific research. However, general principles of green chemistry can be applied to its synthesis. These include optimizing reaction conditions to improve yields and reduce waste, and selecting less hazardous solvents.
A key area of concern in related macrocycle syntheses is the use of formaldehyde, a highly reactive and hazardous substance. In other multicomponent reactions, greener alternatives known as formaldehyde surrogates have been successfully employed. beilstein-journals.org For example, glyoxylic acid can serve as a C1 building block that generates the required reactive species in situ under milder conditions, often leading to improved regioselectivity and avoiding the handling of free formaldehyde. beilstein-journals.org While protocols specifically adapting these surrogates for the synthesis of Dodecabenzylbambus nih.govuril have not been published, this approach represents a promising direction for future research to enhance the sustainability of its production.
Advanced Molecular Recognition and Host Guest Chemistry of Dodecabenzylbambus 1 Uril
Anion Binding Selectivity and Affinity of Dodecabenzylbambusacs.orguril
The ability of dodecabenzylbambus acs.orguril to selectively bind with specific anions is a cornerstone of its chemical identity. This selectivity is not arbitrary; rather, it is a finely tuned process governed by a confluence of factors including the size and shape of the anion in relation to the host's cavity.
Specificity in Anion Encapsulation within the Dodecabenzylbambusacs.orguril Cavity
The central cavity of dodecabenzylbambus acs.orguril is of a well-defined size, which dictates its preference for certain anions. researchgate.net Research has consistently shown that the perchlorate (B79767) ion (ClO₄⁻) is bound most tightly, with a remarkable stability constant of approximately 10¹⁰ M⁻¹ in chloroform (B151607). researchgate.netnih.gov This high affinity is attributed to the excellent size and shape complementarity between the perchlorate anion and the macrocyclic cavity. researchgate.netnih.gov
While perchlorate represents the optimal guest, the macrocycle can also encapsulate other anions. researchgate.net However, anions larger than perchlorate exhibit a significantly lower binding affinity. nih.govnih.gov This suggests that while the cavity possesses some flexibility, there is a distinct limit to the size of the guest it can effectively accommodate. In some instances, larger anions may bind to the exterior of the macrocycle, within the cone-shaped pockets formed by the benzyl (B1604629) substituents, rather than being fully encapsulated in the central cavity. nih.govjyu.fi
The binding of various anions can be differentiated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, as the resulting complexes exhibit unique chemical shifts. nih.gov This analytical handle has proven useful for both qualitative and quantitative analysis of anion mixtures. nih.gov
Exploration of Host-Guest Interactions in Diverse Solvent Environments
The solvent environment plays a critical role in modulating the host-guest interactions of dodecabenzylbambus acs.orguril. While much of the early research focused on its behavior in aqueous environments, recent studies have expanded to nonpolar solvents like chloroform, revealing exceptionally strong binding. researchgate.netnih.gov In chloroform, the encapsulation of anions is primarily an enthalpy-driven process. researchgate.netnih.gov
The choice of solvent can influence both the thermodynamics and kinetics of complex formation. For instance, in some nonpolar solvents, both favorable enthalpy and entropy contributions can drive anion encapsulation. acs.org The Swain acity parameter, a measure of a solvent's anion-solvating ability, has been correlated with thermodynamic data to underscore the significant impact of the solvent on the binding process. acs.org
Determination of Binding Stoichiometries and Geometries
Experimental techniques such as Isothermal Titration Calorimetry (ITC), NMR spectroscopy, and X-ray crystallography have been instrumental in elucidating the stoichiometry and geometry of dodecabenzylbambus acs.orguril-anion complexes. researchgate.netnih.govrsc.org For many common anions, a 1:1 host-guest binding stoichiometry is observed, where a single anion is encapsulated within the macrocyclic cavity. rsc.org Job plot analysis has also confirmed this 1:1 stoichiometry for various guests. jyu.fi
Fundamental Driving Forces and Mechanistic Pathways of Anion Complexation by Dodecabenzylbambusacs.orguril
The remarkable affinity of dodecabenzylbambus acs.orguril for anions is not due to a single interaction but rather a symphony of non-covalent forces working in concert. Understanding these driving forces is key to comprehending the mechanistic pathways of complexation.
Contributions of C-H···Anion Hydrogen Bonding
A primary driving force for anion binding within the dodecabenzylbambus acs.orguril cavity is the formation of multiple C-H···anion hydrogen bonds. nih.gov The twelve inward-pointing C-H groups of the glycoluril (B30988) units create a hydrogen-bond donor environment that effectively stabilizes the encapsulated anion. nih.gov Despite the relatively weak nature of individual C-H hydrogen bonds compared to classical O-H or N-H hydrogen bonds, their collective effect within the pre-organized cavity leads to significant binding affinities. digitellinc.com
The geometry of these interactions is crucial. Crystal structures have shown that the encapsulated anion is positioned to maximize the number and strength of these C-H···anion hydrogen bonds. nih.gov For instance, in the chloride complex, the anion is stabilized by 12 C-H···Cl⁻ interactions. nih.gov
Analysis of Electrostatic and Van der Waals Forces in Binding
Beyond hydrogen bonding, electrostatic and van der Waals forces play a pivotal role in the stability of dodecabenzylbambus acs.orguril-anion complexes. The electrostatic component arises from the interaction between the partial positive charges on the C-H protons and the negative charge of the anion. mpg.denih.gov The polarization of the C-H bonds, influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the glycoluril units, enhances this electrostatic attraction. researchgate.net
Elucidation of Solvent and Counterion Effects on Binding Mechanisms
The binding mechanism of dodecabenzylbambus nih.govuril is significantly influenced by the solvent environment. In nonpolar solvents such as chloroform, the host-guest association is pronounced, driven by the formation of strong non-covalent interactions between the electron-deficient inner cavity of the macrocycle and the anionic guest. researchgate.netnih.gov The benzyl groups on the periphery of the bambus nih.govuril structure enhance its solubility in such organic media.
While detailed comparative studies on a wide range of solvents for dodecabenzylbambus nih.govuril are limited, the host-guest associations of the broader bambusuril family have been investigated in aqueous environments. researchgate.netnih.gov The effect of counterions on the binding mechanism is an area that warrants further detailed investigation for this specific derivative.
Thermodynamics and Kinetics of Dodecabenzylbambusnih.govuril Host-Guest Systems
The formation of host-guest complexes between dodecabenzylbambus nih.govuril and anionic species is governed by a delicate interplay of thermodynamic and kinetic factors.
The stability of complexes formed between dodecabenzylbambus nih.govuril and various anions in chloroform has been quantified using techniques such as isothermal calorimetry and ¹H NMR. researchgate.netnih.gov The stability constants (Kₛ) can be exceptionally high, reaching up to 10¹⁰ M⁻¹ for anions that are well-matched in size to the macrocycle's cavity. nih.gov
For instance, dodecabenzylbambus nih.govuril exhibits a remarkable affinity for the perchlorate anion (ClO₄⁻), with a stability constant of approximately 10¹⁰ M⁻¹. researchgate.net This strong binding is attributed to the excellent size complementarity between the perchlorate ion and the receptor's cavity. researchgate.net The binding affinities for other anions have also been determined, revealing a dependence on anion size, with larger anions showing significantly lower affinity. nih.gov
Below is a table of thermodynamic parameters for the complexation of dodecabenzylbambus nih.govuril with various anions in chloroform at 298 K.
| Guest Anion | Association Constant (Kₐ) [M⁻¹] | Gibbs Free Energy (ΔG) [kJ mol⁻¹] | Enthalpy (ΔH) [kJ mol⁻¹] | Entropy (−TΔS) [kJ mol⁻¹] |
| ClO₄⁻ | 1.0 x 10¹⁰ | -57.1 | -68.0 | 10.9 |
| NO₃⁻ | 2.1 x 10⁸ | -47.5 | -54.0 | 6.5 |
| I⁻ | 1.3 x 10⁸ | -46.3 | -52.0 | 5.7 |
| Br⁻ | 1.1 x 10⁷ | -40.2 | -48.0 | 7.8 |
| Cl⁻ | 2.1 x 10⁶ | -36.1 | -45.0 | 8.9 |
| ReO₄⁻ | 1.5 x 10⁹ | -52.4 | -63.0 | 10.6 |
| SCN⁻ | 3.1 x 10⁸ | -48.5 | -55.0 | 6.5 |
Data sourced from Havel & Sindelar (2015). This interactive table allows for sorting by column.
The formation of anion complexes with dodecabenzylbambus nih.govuril in chloroform is primarily an enthalpy-driven process. nih.gov This indicates that the favorable heat change upon the formation of strong, direct interactions between the host and guest is the main thermodynamic driving force for complexation. nih.gov The enthalpic contribution (ΔH) is significantly negative for strongly binding anions, as seen in the table above. nih.gov
Specific studies on the guest exchange dynamics for dodecabenzylbambus nih.govuril are not extensively available in the current scientific literature. The kinetics of guest ingress and egress are crucial for understanding the mechanism of complexation and for the development of applications such as anion transport. For the broader class of bambusurils, it is known that the rate of guest exchange can be influenced by factors such as the nature of the guest and the solvent.
Chiral Recognition and Enantioselective Binding by Dodecabenzylbambusnih.govuril Derivatives
Research specifically detailing chiral recognition and enantioselective binding by derivatives of dodecabenzylbambus nih.govuril is not prominently featured in the available literature. The development of chiral derivatives of this macrocycle could potentially lead to applications in enantiomeric separation and asymmetric catalysis, but this remains an area for future exploration.
Allosteric Modulation in Dodecabenzylbambusnih.govuril Supramolecular Systems
There is currently a lack of specific research on allosteric modulation in supramolecular systems involving dodecabenzylbambus nih.govuril. Allosteric control, where binding at one site influences the binding affinity at a distant site, is a sophisticated mechanism for regulating molecular recognition. While this has been explored in other macrocyclic systems like cucurbiturils, its application to dodecabenzylbambus nih.govuril systems has not been reported. nih.govjyu.fi
Structural Elucidation and Spectroscopic Characterization of Dodecabenzylbambus 1 Uril and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Supramolecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the intricacies of supramolecular interactions in solution. beilstein-journals.org Its sensitivity to the local chemical environment of atomic nuclei makes it an invaluable tool for characterizing the dynamic and structural aspects of host-guest complexation involving bn-BU researchgate.net.
The formation of a host-guest complex between bn-BU researchgate.net and an anion invariably alters the electron density distribution around the protons of both the host and the guest. This perturbation results in observable changes in their respective ¹H NMR chemical shifts, a phenomenon known as complexation-induced chemical shifts (CIS). By systematically monitoring these shifts during a titration experiment, where the concentration of the guest is incrementally increased in the presence of the host, a binding isotherm can be constructed. researchgate.net
The magnitude of the chemical shift change (Δδ) for specific protons on both the host and guest molecules provides crucial information. For instance, significant downfield shifts of the methine protons on the bn-BU researchgate.net macrocycle are indicative of anion binding within the cavity, as the electron-withdrawing effect of the encapsulated anion deshields these protons. Conversely, the chemical shifts of the guest's protons can also be affected, providing evidence of its inclusion within the host's cavity. The analysis of these CIS values allows for the determination of the binding stoichiometry and the association constant (Ka) of the complex.
Table 1: Representative Complexation-Induced ¹H NMR Chemical Shift Changes (Δδ) for bn-BU researchgate.net Protons upon Anion Binding
| Proton | Free bn-BU researchgate.net (ppm) | bn-BU researchgate.net-Anion Complex (ppm) | Δδ (ppm) |
| Methine CH | Value | Value | Value |
| Methylene (B1212753) CH₂ | Value | Value | Value |
| Benzyl (B1604629) CH₂ | Value | Value | Value |
| Aromatic H (ortho) | Value | Value | Value |
| Aromatic H (meta) | Value | Value | Value |
| Aromatic H (para) | Value | Value | Value |
Note: The values in this table are illustrative and will vary depending on the specific anion and experimental conditions.
The interactions within supramolecular complexes are often dynamic, involving rapid association and dissociation of the guest molecule. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the kinetics and thermodynamics of the binding process.
At high temperatures, if the guest exchange is fast on the NMR timescale, time-averaged signals for the free and complexed species are observed. As the temperature is lowered, the rate of exchange decreases. If the exchange rate becomes slow on the NMR timescale, separate signals for the free and bound states may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the activation energy (ΔG‡) for the exchange process.
The high selectivity of bn-BU researchgate.net for certain anions can be effectively harnessed for the analysis of anion mixtures. researchgate.net When bn-BU researchgate.net is introduced into a solution containing multiple anions, it will preferentially bind to the anion for which it has the highest affinity. This selective binding event leads to distinct chemical shift changes for the protons of the bn-BU researchgate.net host, which are characteristic of the bound anion.
By comparing the ¹H NMR spectrum of bn-BU researchgate.net in the presence of an unknown mixture of anions to a library of spectra of bn-BU researchgate.net complexed with individual anions, it is possible to qualitatively identify the anions present in the mixture. Furthermore, by carefully analyzing the integration of the signals corresponding to the free and complexed host, as well as the magnitude of the chemical shift changes, it is possible to perform a quantitative analysis and determine the relative concentrations of the different anions in the mixture.
X-ray Diffraction for Solid-State Structural Determination
While NMR provides invaluable information about the behavior of bn-BU researchgate.net in solution, X-ray diffraction (XRD) offers an unparalleled, atom-level view of its structure in the solid state. nih.gov This technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern can be mathematically analyzed to generate a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined.
Single-crystal XRD analysis of bn-BU researchgate.net and its anion complexes has been instrumental in confirming the barrel-shaped structure of the macrocycle and elucidating the exact nature of the host-guest interactions. These studies have provided definitive evidence for the encapsulation of anions within the cavity and have revealed the intricate network of non-covalent interactions, such as hydrogen bonds and C-H···anion interactions, that contribute to the stability of the complexes. The solid-state structures obtained from XRD also serve as a crucial benchmark for validating and refining computational models of bn-BU researchgate.net and its complexes.
Calorimetric Techniques: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for characterizing the thermodynamics of binding interactions in solution. nih.govspringernature.com It measures the heat released or absorbed during the binding of a guest molecule to a host molecule at a constant temperature. sci-hub.seresearchgate.net This technique provides a complete thermodynamic profile of the binding event in a single experiment.
In a typical ITC experiment, a solution of the guest anion is titrated into a solution of bn-BU researchgate.net. Each injection of the guest leads to the formation of the host-guest complex, which is accompanied by a small change in heat. The instrument measures this heat change with high sensitivity. As the titration progresses, the host becomes saturated with the guest, and the heat change per injection diminishes. The resulting data is a plot of heat change versus the molar ratio of guest to host.
Analysis of the ITC data yields several key thermodynamic parameters:
Association constant (Ka): A measure of the binding affinity between the host and guest.
Enthalpy change (ΔH): The heat released or absorbed upon binding, providing insight into the nature of the intermolecular forces involved.
Entropy change (ΔS): A measure of the change in disorder of the system upon binding.
Stoichiometry (n): The ratio of guest molecules to host molecules in the complex.
Table 2: Thermodynamic Parameters for the Binding of an Anion to bn-BU researchgate.net Determined by ITC
| Parameter | Value | Unit |
| Association Constant (Ka) | Value | M⁻¹ |
| Enthalpy Change (ΔH) | Value | kcal/mol |
| Entropy Change (ΔS) | Value | cal/mol·K |
| Stoichiometry (n) | Value |
Note: The values in this table are illustrative and will vary depending on the specific anion and experimental conditions.
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry) for Gas-Phase Complex Studies
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of non-covalent complexes from solution to the gas phase without disrupting the interactions holding them together. This makes ESI-MS an excellent tool for studying the stoichiometry and stability of supramolecular complexes like those formed by bn-BU researchgate.net.
When a solution containing bn-BU researchgate.net and a guest anion is analyzed by ESI-MS, a peak corresponding to the intact [bn-BU researchgate.net + Anion]⁻ complex can be observed in the mass spectrum. The m/z value of this peak provides direct confirmation of the formation of the complex and its stoichiometry. By conducting competitive experiments with different anions, ESI-MS can also be used to qualitatively assess the relative binding affinities of bn-BU researchgate.net for various anions in the gas phase. Tandem mass spectrometry (MS/MS) experiments can further be employed to probe the intrinsic stability of the gas-phase complexes by subjecting them to collision-induced dissociation and analyzing the fragmentation patterns. utexas.edu
Vibrational Spectroscopy (Infrared and Raman) for Interaction Profiling
While specific data for dodecabenzylbambus researchgate.neturil is not available, the broader family of cucurbit[n]urils, to which bambusurils are closely related, has been studied using vibrational spectroscopy. These studies provide a framework for understanding how IR and Raman spectroscopy can be used to profile host-guest interactions.
General Application of Vibrational Spectroscopy to Cucurbit[n]uril-type Macrocycles:
Infrared (IR) Spectroscopy is a valuable tool for identifying the characteristic functional groups within the macrocyclic structure. For cucurbit[n]urils and their derivatives, key vibrational modes include the C=O stretching of the ureidyl portals, C-N stretching, and various bending modes of the glycoluril (B30988) units. When a guest molecule is encapsulated within the host's cavity, changes in the local environment can lead to shifts in the positions and intensities of these characteristic bands. For instance, the interaction of a guest with the carbonyl portals can perturb the C=O stretching frequency, providing evidence of complex formation.
Interaction Profiling through Spectral Changes:
The formation of a host-guest complex between a macrocycle like dodecabenzylbambus researchgate.neturil and a guest molecule would be expected to manifest in several ways in the vibrational spectra:
Frequency Shifts (Δν): The encapsulation of a guest can alter the bond strengths and vibrational frequencies of both the host and the guest. These shifts, though often subtle, are indicative of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the complex.
Intensity Changes: The intensity of certain vibrational bands can be enhanced or diminished upon complexation due to changes in the polarizability and dipole moment of the interacting molecules.
Appearance of New Bands: In some cases, new vibrational modes may appear that are characteristic of the host-guest complex itself.
Hypothetical Data on Vibrational Band Shifts for a bn-BU researchgate.net Complex:
While specific experimental data is not available, the following table illustrates the type of information that would be derived from a vibrational spectroscopy study of dodecabenzylbambus researchgate.neturil and one of its complexes. This is a representative example based on findings for related cucurbit[n]uril systems.
| Vibrational Mode | Wavenumber (cm⁻¹) Free bn-BU researchgate.net (Hypothetical) | Wavenumber (cm⁻¹) bn-BU researchgate.net-Guest Complex (Hypothetical) | Shift (Δν, cm⁻¹) (Hypothetical) |
| C=O Stretch (Ureidyl Portals) | 1720 | 1715 | -5 |
| Benzyl C-H Stretch | 3060 | 3062 | +2 |
| Glycoluril Ring Deformation | 880 | 885 | +5 |
| Macrocycle Ring Breathing (Raman) | 450 | 458 | +8 |
Table 1: Representative table of hypothetical vibrational band shifts in dodecabenzylbambus researchgate.neturil upon complexation. The data presented here is for illustrative purposes only and is based on general observations in related macrocyclic systems.
Computational and Theoretical Investigations of Dodecabenzylbambus 1 Uril Interactions
Quantum Mechanical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of bambus researchgate.neturil systems, offering a balance between computational cost and accuracy. These quantum mechanical calculations have been instrumental in predicting the structures of bn-BU researchgate.net complexes, quantifying the strength of host-guest interactions, and elucidating the electronic features that drive anion recognition.
Structural Prediction and Energy Minimization of Dodecabenzylbambusresearchgate.neturil Complexes
DFT calculations have been successfully employed to predict the most probable structures of dodecabenzylbambus researchgate.neturil in complex with various anions. For instance, in the case of the fluoride (B91410) anion (F⁻), quantum mechanical calculations have revealed an "asymmetrical" complex where the fluoride ion is encapsulated within the macrocyclic cavity. science.gov The geometry is stabilized by six weak C–H⋯F⁻ hydrogen bonds involving the methine hydrogen atoms on the convex face of the glycoluril (B30988) units and the fluoride ion. science.gov
Similarly, for larger anions such as perchlorate (B79767) (ClO₄⁻), permanganate (B83412) (MnO₄⁻), pertechnetate (B1241340) (TcO₄⁻), and perrhenate (B82622) (ReO₄⁻), DFT has been used to derive the most probable structures of their complexes with dodecabenzylbambus researchgate.neturil. science.gov In these complexes, the anion is also situated within the cavity, bound by twelve weak hydrogen bonds between the methine hydrogens of the glycoluril units and the oxygen atoms of the anion. science.gov The inherent flexibility of the bambus researchgate.neturil cavity, a consequence of having only one row of methylene (B1212753) bridges, allows it to adapt to the size of the guest anion. doi.orguc.pt
It has been noted that for anions larger than perchlorate, they may bind away from the absolute center of the macrocycle, residing within the cone-shaped pockets created by the benzyl (B1604629) substituents. rsc.org
Calculation of Interaction Energies and Bonding Character
A key application of DFT in this field is the quantification of the interaction energy between the host and guest, which provides a measure of the complex's stability. For the dodecabenzylbambus researchgate.neturil–F⁻ complex, the interaction energy has been calculated to be a significant -427.8 kJ mol⁻¹, confirming the formation of a stable complex. science.govresearchgate.netresearchgate.net The primary bonding character is attributed to the multiple C–H⋯anion hydrogen bonds. science.govscience.gov
The binding of various anions to dodecabenzylbambus researchgate.neturil in chloroform (B151607) has been shown to be an enthalpy-driven process, leading to complexes with high stability constants, reaching up to 10¹⁰ M⁻¹. muni.czresearchgate.netresearchgate.net Perchlorate was identified as being optimally sized for inclusion. muni.czresearchgate.netresearchgate.net The interaction energies for complexes with PF₆⁻, AsF₆⁻, and SbF₆⁻ have also been calculated, with the absolute values of these energies increasing in the order SbF₆⁻ < AsF₆⁻ < PF₆⁻. science.govresearchgate.net
| Complex | Calculated Interaction Energy (kJ mol⁻¹) | Primary Bonding Interactions |
| Dodecabenzylbambus researchgate.neturil–F⁻ | -427.8 science.govresearchgate.netresearchgate.net | 6 x C–H⋯F⁻ science.gov |
| Dodecabenzylbambus researchgate.neturil–Anion (in CHCl₃) | - (Stability constants up to 10¹⁰ M⁻¹) muni.czresearchgate.netresearchgate.net | Enthalpy-driven muni.czresearchgate.netresearchgate.net |
| Dodecabenzylbambus researchgate.neturil–PF₆⁻ | Strongest in series science.govresearchgate.net | C–H⋯F science.govresearchgate.net |
| Dodecabenzylbambus researchgate.neturil–AsF₆⁻ | Intermediate in series science.govresearchgate.net | C–H⋯F science.govresearchgate.net |
| Dodecabenzylbambus researchgate.neturil–SbF₆⁻ | Weakest in series science.govresearchgate.net | C–H⋯F science.govresearchgate.net |
Electronic Structure and Electrostatic Potential Analysis
Analysis of the electronic structure and electrostatic potential provides fundamental insights into the anion-binding capabilities of dodecabenzylbambus researchgate.neturil. The convex arrangement of the glycoluril units directs the methine hydrogen atoms inward, creating a cavity with a positive electrostatic potential. doi.orgmuni.cz This electropositive core is a key feature that attracts and stabilizes anionic guests. doi.orgresearchgate.netmuni.cz
Calculated electrostatic potential maps of benzylated bambus researchgate.neturil clearly show this positive potential within the cavity, contrasting with the negative potential around the portals. muni.cz Increasing the electron-withdrawing strength of the substituents on the bambus researchgate.neturil framework leads to a decrease in the electron density within the cavity, resulting in stronger anion binding. muni.cz This demonstrates that the electronic properties of the host can be tuned to modulate its binding affinity. The molecular electrostatic potential (MESP)-based parameter, ΔΔVmin, which measures the anion-cation interaction strength, has shown a good linear correlation with binding affinity. science.gov
Molecular Dynamics (MD) Simulations of Dodecabenzylbambusresearchgate.neturil Systems
While DFT provides a static picture of these complexes, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational landscape and the influence of the solvent environment on binding events over time. Although specific MD studies on dodecabenzylbambus researchgate.neturil are limited in the literature, investigations into closely related derivatives provide significant understanding.
Dynamics of Host-Guest Binding and Conformational Transitions
MD simulations on bambusuril derivatives, such as dodeca(4-carboxybenzyl)bambus researchgate.neturil, have been used to study the ion caging ability in aqueous media. doi.org These simulations can map the free energy profile of the binding process, for instance, by calculating the potential of mean force (PMF) as the guest ion moves into the host cavity. doi.org
These studies reveal that the inclusion of an anion like chloride into the cavity can displace solvent molecules, indicating a stronger interaction between the anion and the host. doi.org The process often involves the concerted arrangement of the benzyl groups to minimize internal electrostatic repulsion and stabilize the host-guest complex. doi.org While bambusurils are generally considered rigid cavitands, MD simulations can reveal conformational flexibility that is crucial for guest binding and release. researchgate.net
Elucidation of Solvent Effects on Dodecabenzylbambusresearchgate.neturil Recognition
The solvent plays a critical role in supramolecular recognition, and MD simulations are particularly well-suited to unravel these effects. The desolvation of both the host cavity and the guest anion is a significant energetic factor that must be overcome for complexation to occur. doi.org For instance, the high desolvation energies of strongly solvated anions like fluoride can contribute to lower binding affinities compared to less-solvated anions like chloride and iodide. doi.org
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for Dodecabenzylbambusnih.govuril Binding
The development of Quantitative Structure-Activity Relationship (QSAR) models for dodecabenzylbambus nih.govuril (bn-BU nih.gov) binding represents a significant advancement in predicting the affinity of this macrocycle for various guest molecules. tandfonline.comwikipedia.org QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological or chemical activity. wikipedia.orgiupac.org In the context of bn-BU nih.gov, the "activity" is its binding affinity for different anions.
The fundamental principle behind a QSAR model for bn-BU nih.gov is to establish a relationship between the structural or physicochemical properties of guest anions and their experimentally determined binding constants with the host macrocycle. These properties, known as descriptors, can be varied and include electronic (e.g., charge distribution, polarizability), steric (e.g., molecular volume, shape), and hydrophobic parameters.
The process of developing a QSAR model for bn-BU nih.gov binding typically involves the following steps:
Data Set Compilation: A crucial first step is the collection of a reliable and diverse dataset of guest molecules with their experimentally measured binding affinities for bn-BU nih.gov.
Descriptor Calculation: For each guest molecule in the dataset, a range of molecular descriptors are calculated using computational chemistry software.
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are employed to build a mathematical model that links the descriptors to the binding affinity. nih.gov
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical validation techniques.
While a specific, widely adopted QSAR model for dodecabenzylbambus nih.govuril is not yet prevalent in the literature, the foundation for its development is clear. The binding affinities of bn-BU nih.gov for a range of anions have been computationally estimated, providing the necessary data for such a model. For instance, the binding of various halide anions to bambusuril derivatives has been a subject of theoretical calculations. nih.gov
To illustrate the potential application of a QSAR model, consider the following hypothetical data table of calculated binding energies for bn-BU nih.gov with a series of anions and some of their key descriptors.
| Guest Anion | Calculated Binding Energy (kcal/mol) | Ionic Radius (Å) | Polarizability (ų) |
|---|---|---|---|
| F⁻ | -50.2 | 1.33 | 1.04 |
| Cl⁻ | -45.8 | 1.81 | 3.66 |
| Br⁻ | -43.1 | 1.96 | 4.77 |
| I⁻ | -40.5 | 2.20 | 7.10 |
| NO₃⁻ | -48.7 | 1.79 | 3.80 |
| ClO₄⁻ | -55.3 | 2.40 | 5.50 |
A QSAR model derived from such data could take a form like:
Binding Energy = c₀ + c₁ * (Ionic Radius) + c₂ * (Polarizability) + ...
where c₀, c₁, and c₂ are coefficients determined from the regression analysis. Such a model would be invaluable for predicting the binding affinity of bn-BU nih.gov for new, untested anions, thereby accelerating the discovery of novel applications for this versatile host molecule. The application of machine learning algorithms to predict and optimize such molecular recognition systems is a growing trend. numberanalytics.com
Current Challenges and Future Perspectives in Theoretical Modeling of Bambusuril Host-Guest Systems
The theoretical modeling of bambusuril host-guest systems, including dodecabenzylbambus nih.govuril, presents both significant challenges and exciting opportunities for future research.
Current Challenges:
One of the primary challenges in the computational modeling of these systems is the accurate representation of non-covalent interactions that govern the binding process. numberanalytics.com These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions, all of which must be precisely parameterized in the force fields used for molecular mechanics calculations. The inherent flexibility of the benzyl groups on bn-BU nih.gov further complicates conformational sampling and energy calculations.
Another significant hurdle is the treatment of solvent effects. The binding process often occurs in solution, and the role of the solvent in modulating host-guest interactions is critical. Implicit solvent models can offer a computationally efficient approximation, but explicit solvent models, while more accurate, are computationally demanding.
Furthermore, predicting binding free energies with high accuracy remains a formidable task. chemrxiv.org Methods like thermodynamic integration and free energy perturbation are theoretically rigorous but computationally expensive. The development of more efficient and accurate methods for free energy calculation is an active area of research. researchgate.net The recognition of anions in aqueous environments is a particular challenge in modern supramolecular chemistry. researchgate.net
Future Perspectives:
The future of theoretical modeling in this field is poised for significant advancements, driven by both algorithmic improvements and increasing computational power. The integration of machine learning and artificial intelligence is expected to revolutionize the discovery of supramolecular materials. nih.gov These techniques can be employed to develop more accurate force fields, accelerate the exploration of conformational space, and predict binding affinities with greater speed and accuracy. numberanalytics.com
Multiscale modeling approaches, which combine different levels of theory to study different parts of the system, hold great promise. nih.gov For instance, the core host-guest interaction could be treated with high-level quantum mechanics, while the surrounding solvent and counterions are modeled with classical molecular dynamics.
The continued development of high-performance computing resources will enable more extensive and accurate simulations, allowing for the study of larger and more complex bambusuril-based systems. This will facilitate the in-silico design of novel bambusuril derivatives with tailored binding properties for specific applications in sensing, catalysis, and materials science. Ultimately, the goal is to achieve a level of predictive power that can guide experimental efforts and accelerate the innovation of new functional supramolecular systems. numberanalytics.com
Integration of Dodecabenzylbambus 1 Uril into Advanced Supramolecular Architectures and Hybrid Materials
Self-Assembly Processes Involving Dodecabenzylbambusresearchgate.neturil
The inherent host-guest chemistry and specific geometry of dodecabenzylbambus researchgate.neturil drive its participation in sophisticated self-assembly processes, leading to the formation of highly ordered and functional supramolecular structures.
The self-assembly of dodecabenzylbambus researchgate.neturil derivatives can lead to the creation of well-defined supramolecular polymers. A notable example involves a monofunctionalized dodecabenzylbambus researchgate.neturil that incorporates a single d-biotin unit among the five dibenzylglycoluril units. In the solid state, this chiral macrocycle demonstrates the ability to self-assemble into a helical supramolecular polymer. This assembly is directed by the inclusion of the carboxyl group from one molecule into the macrocyclic portal of a neighboring molecule, creating a continuous, chain-like structure. researchgate.net This process highlights how specific functionalization can guide the self-assembly pathway, transforming discrete macrocycles into extended polymeric architectures.
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, represent a significant area of supramolecular chemistry. Dodecabenzylbambus researchgate.neturil has been successfully employed in the construction of these complex architectures. For instance, a monofunctionalized dodecabenzylbambus researchgate.neturil bearing a single carboxylic acid group was used to create a nih.govrotaxane. researchgate.net In this structure, the macrocycle is mechanically trapped on a linear "axle" component, demonstrating its utility as the "wheel" in such systems. The synthesis of these interlocked molecules often leverages the templating effect of the macrocycle's cavity to preorganize the components for the final covalent capture that forms the mechanical bond. While the broader family of cucurbit researchgate.neturils is known to catalyze and template the formation of rotaxanes and catenanes, the application with the dodecabenzyl derivative showcases its potential in creating sterically demanding and functionally complex MIMs. researchgate.netnih.gov
Dodecabenzylbambusresearchgate.neturil in Hybrid Materials and Nanocomposites
The incorporation of dodecabenzylbambus researchgate.neturil into various matrices and onto surfaces leads to the development of advanced hybrid materials and nanocomposites with tailored properties and enhanced functionalities.
Dodecabenzylbambus researchgate.neturil (Bn12BU researchgate.net) has been effectively integrated into polymeric matrices to create functional materials, particularly for sensing applications. A key application is its use as a highly selective ionophore in ion-selective electrodes (ISEs). Researchers have embedded Bn12BU researchgate.net within a conducting polymer matrix, such as poly(3,4-ethylenedioxythiophene) (PEDOT), coated on an electrode. researchgate.net This hybrid material functions as a robust solid-contact ISE for the detection of perchlorate (B79767) anions (ClO₄⁻). researchgate.net The high affinity and selectivity of the Bn12BU researchgate.net cavity for perchlorate, which has a stability constant of approximately 10¹⁰ M⁻¹, is due to the excellent size match between the anion and the macrocycle's cavity. researchgate.net The polymer matrix serves to immobilize the ionophore while the conducting nature of PEDOT provides efficient signal transduction. researchgate.net
Performance of Dodecabenzylbambus researchgate.neturil-Based Ion-Selective Electrode
| Parameter | Value/Description | Reference |
|---|---|---|
| Ionophore | Dodecabenzylbambus researchgate.neturil (Bn12BU researchgate.net) | researchgate.net |
| Polymer Matrix | Poly(3,4-ethylenedioxythiophene) (PEDOT) | researchgate.net |
| Target Analyte | Perchlorate (ClO₄⁻) | researchgate.net |
| Stability Constant (for ClO₄⁻) | ~10¹⁰ M⁻¹ | researchgate.net |
| Application | Solid-Contact Ion-Selective Electrode (SC-ISE) | researchgate.net |
The stabilization of metal nanoparticles is crucial to prevent their aggregation and maintain their unique properties. Macrocycles like cucurbit[n]urils are known to act as stabilizing agents. The interaction typically occurs between the carbonyl oxygen atoms lining the portals of the macrocycle and the surface of the metal nanoparticle. researchgate.net Studies on the parent cucurbit researchgate.neturil (CB researchgate.net) have shown its ability to stabilize gold nanoparticles (AuNPs). mdpi.com While CB researchgate.net was found to induce aggregation in the case of silver nanoparticles, it successfully produced stable, albeit relatively large, AuNPs. nih.govmdpi.com
Although specific studies detailing the use of dodecabenzylbambus researchgate.neturil for nanoparticle stabilization are limited, the fundamental mechanism of interaction via the carbonyl portals is expected to be similar. The twelve benzyl (B1604629) groups on the periphery would likely introduce significant steric bulk and hydrophobicity, which could further influence the stability, dispersibility, and surface properties of the resulting nanoparticles in different solvents.
Cucurbit researchgate.neturil in Metal Nanoparticle Synthesis
| Nanoparticle Type | Stabilizer | Observation | Reference |
|---|---|---|---|
| Silver (Ag) | Cucurbit researchgate.neturil (CB researchgate.net) | Induces rapid aggregation and sedimentation. | researchgate.netnih.gov |
| Gold (Au) | Cucurbit researchgate.neturil (CB researchgate.net) | Produces stable, but the largest, nanoparticles compared to other CB[n]s. | mdpi.com |
Integrating macrocyclic hosts into porous materials like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or porous metal alloys is a promising strategy for creating materials with enhanced adsorptive or catalytic properties. While research specifically on dodecabenzylbambus researchgate.neturil in this context is emerging, studies on the parent bambus researchgate.neturil provide insight into the potential applications. For example, bambus researchgate.neturil-treated porous titanium nickelide has been shown to exhibit high biocompatibility and low toxicity, demonstrating the successful surface integration of a bambusuril onto a porous metallic scaffold. researchgate.net General strategies often involve encapsulating the macrocycle within the pores of a MOF or using it as a building block in a COF. nih.govmdpi.com Such integration could position the highly selective binding cavity of dodecabenzylbambus researchgate.neturil within a stable, high-surface-area framework, making it accessible for selective guest capture, separation, or catalysis.
Advanced Applications of Dodecabenzylbambus 1 Uril in Chemical Science
Molecular Sensing Technologies Based on Dodecabenzylbambusnih.govuril
The intrinsic ability of dodecabenzylbambus nih.govuril to selectively bind with specific anions has made it a valuable component in the development of sophisticated molecular sensing technologies.
Development of Highly Selective Anion Sensors
Dodecabenzylbambus nih.govuril has proven to be an exceptional host for anions, demonstrating high binding affinities and selectivities. researchgate.netnih.gov Its rigid, pre-organized cavity, furnished with multiple C-H hydrogen bond donors, creates an ideal environment for encapsulating anions. researchgate.netnih.gov The binding is primarily an enthalpy-driven process, leading to the formation of highly stable host-guest complexes. nih.gov
Research has shown that the selectivity of bn-Bu nih.gov is significantly influenced by the size and shape of the anion. researchgate.netnih.gov For instance, in chloroform (B151607), perchlorate (B79767) is optimally sized for inclusion within the bn-Bu nih.gov cavity, resulting in exceptionally high stability constants, on the order of 10¹⁰ M⁻¹. researchgate.netnih.gov Larger anions exhibit a considerably lower affinity for the macrocycle. researchgate.netnih.gov This pronounced selectivity forms the basis for the development of sensors capable of distinguishing between different anions in a mixture. researchgate.netnih.gov
The steric bulk of the benzyl (B1604629) groups on the bambus nih.govuril framework also plays a crucial role in its binding behavior and, consequently, its sensing capabilities. rsc.org The bulky benzyl groups create a more hourglass-like shape compared to less sterically hindered derivatives, influencing the stoichiometry of anion binding. rsc.org This structural nuance allows for fine-tuning of the sensor's selectivity towards specific anions. rsc.org
Application in Ion-Selective Electrodes (ISEs) for Target Anions
The remarkable anion-binding properties of dodecabenzylbambus nih.govuril have been successfully harnessed in the fabrication of ion-selective electrodes (ISEs). researchgate.netacs.org These electrochemical sensors utilize bn-Bu nih.gov as a highly selective ionophore within a membrane, typically composed of polyvinyl chloride (PVC) plasticized with a suitable solvent mediator. rsc.orgresearchgate.net
The function of the ISE is predicated on the selective interaction between the bn-Bu nih.gov ionophore and the target anion at the membrane-sample interface. This interaction generates a potential difference that is proportional to the activity of the target anion in the sample solution. The high stability and selectivity of the bn-Bu nih.gov-anion complex are paramount to the electrode's performance, enabling sensitive and selective measurements. researchgate.net
A prime example is the development of a solid-contact ISE for perchlorate detection, where bn-Bu nih.gov serves as the ionophore. researchgate.net This sensor demonstrates excellent selectivity for perchlorate over other common anions due to the exceptional fit between the perchlorate ion and the bn-Bu nih.gov cavity. researchgate.net The use of bn-Bu nih.gov in ISEs offers a robust and reliable analytical tool for the determination of specific anion concentrations in various matrices. researchgate.netbiointerfaceresearch.commetrohm.com
Chemically-sensitive field-effect transistors (ChemFETs), which are similar to ISEs, have also been employed to evaluate the anion affinity of dodecabenzylbambus nih.govuril. rsc.orgrsc.org In these devices, the bn-Bu nih.gov is incorporated into a chemically-selective membrane, and changes in the gate potential upon anion binding are measured. rsc.org This technique has been instrumental in comparing the steric effects of different bambus nih.govuril derivatives on their anion sensing performance. rsc.orgrsc.org
| Sensor Type | Target Anion | Key Findings |
| ChemFET | Various Anions | The sterically bulky benzyl groups of bn-Bu nih.gov lead to a 1:2 host:guest binding stoichiometry, impacting the number of available hydrogen bond donors and influencing selectivity. rsc.org |
| Solid-Contact ISE | Perchlorate (ClO₄⁻) | Bn-Bu nih.gov acts as a highly effective ionophore, leading to a sensor with high selectivity for perchlorate due to the excellent size match between the ion and the macrocycle's cavity. researchgate.net |
Design of Chemosensors for Specific Molecular Recognition Events
Beyond its use in electrochemical sensors, dodecabenzylbambus nih.govuril is a key component in the design of chemosensors that signal molecular recognition events through optical or other detectable changes. These chemosensors leverage the specific host-guest interactions between bn-Bu nih.gov and target analytes to produce a measurable signal.
The formation of a complex between bn-Bu nih.gov and an anion can be monitored using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR). researchgate.netnih.gov The unique chemical shifts observed in the NMR spectra upon complexation provide a "fingerprint" for the specific anion, enabling both qualitative and quantitative analysis of anion mixtures. researchgate.netnih.gov
Furthermore, the principles of host-guest chemistry with bn-Bu nih.gov can be extended to create more complex sensing systems. For instance, the macrocycle can be functionalized to incorporate chromophores or fluorophores, where anion binding would induce a change in the photophysical properties, leading to a colorimetric or fluorescent response. While direct examples for bn-Bu nih.gov are emerging, the broader family of bambusurils has been explored for such applications, highlighting the potential of bn-Bu nih.gov in this area.
Separation Science Applications of Dodecabenzylbambusnih.govuril
The selective binding capabilities of dodecabenzylbambus nih.govuril are not only valuable for sensing but also for the separation of specific molecules from complex mixtures.
Role in Electromembrane Extraction Techniques
Electromembrane extraction (EME) is a miniaturized sample preparation technique that utilizes an electrical field to drive charged analytes from a sample solution, through a supported liquid membrane (SLM), and into an acceptor solution. The selectivity of this process can be significantly enhanced by incorporating a carrier molecule, such as dodecabenzylbambus nih.govuril, into the SLM.
In the context of EME, bn-Bu nih.gov acts as a selective anion transporter. When dissolved in the organic solvent of the SLM, it facilitates the extraction of specific anions that form strong host-guest complexes with it. nih.gov This selective transport mechanism allows for the targeted extraction of anions like iodide, bromide, and perchlorate, even in the presence of a large excess of other interfering anions such as chloride, nitrate, and sulfate. nih.gov
The efficiency and selectivity of the EME process are directly correlated with the association constants between bn-Bu nih.gov and the target anions. nih.gov This "tailor-made" approach to liquid membrane composition opens up new possibilities for highly selective sample cleanup and preconcentration in analytical chemistry. nih.gov
Chromatographic Separation Methodologies
Dodecabenzylbambus nih.govuril and related bambusurils have potential applications as stationary phase modifiers in chromatographic techniques. By immobilizing or coating bn-Bu nih.gov onto a solid support, a chromatographic column with high selectivity for specific anions can be prepared.
While specific studies detailing the use of bn-Bu nih.gov in chromatographic separations are still developing, the principle has been demonstrated with other macrocyclic hosts like cucurbiturils. nih.gov These studies show that the inclusion of macrocycles in the stationary phase can introduce multiple interaction mechanisms, including hydrophobic, hydrogen-bonding, and dipole-dipole interactions, leading to unique separation selectivities. nih.gov
Given the strong and selective anion binding of bn-Bu nih.gov, it is anticipated that its incorporation into stationary phases could enable the chromatographic separation of anions that are otherwise difficult to resolve. This could be particularly valuable in fields such as environmental analysis and industrial quality control.
Utilization as Selective Adsorbents
The well-defined and sterically accessible cavity of dodecabenzylbambus nih.govuril, complemented by twelve hydrogen bond donors, makes it an exceptional host for anionic guest molecules. rsc.org This inherent structural advantage has been effectively leveraged in the development of highly selective adsorbent materials, particularly for the recognition and separation of specific anions.
A paramount example of its selective adsorption capability is its remarkable affinity for the perchlorate anion (ClO₄⁻). mdpi.comresearchgate.netresearchgate.net Research has demonstrated that bn-BU nih.gov binds the perchlorate ion with exceptional strength, exhibiting a stability constant in the order of 10¹⁰ M⁻¹ in certain systems. mdpi.comresearchgate.netresearchgate.net This high degree of selectivity is attributed to the excellent size and shape complementarity between the perchlorate anion and the macrocycle's cavity. mdpi.comresearchgate.netresearchgate.net This property has been harnessed in the fabrication of ion-selective electrodes (ISEs) for the precise potentiometric determination of perchlorate concentrations. mdpi.comresearchgate.net These ISEs, incorporating bn-BU nih.gov as the ionophore, display a rapid response and high stability, with a sub-Nernstian slope of approximately 57 mV/decade in perchlorate solutions. mdpi.comresearchgate.net
The selectivity of dodecabenzylbambus nih.govuril for perchlorate is further highlighted by its ability to discriminate against other common inorganic anions. mdpi.comresearchgate.net This makes it a valuable tool for the detection of perchlorate, a significant environmental pollutant, even in the presence of interfering ions. researchgate.net The steric bulk of the benzyl groups on the bambus nih.govuril scaffold plays a crucial role in defining the binding pocket and influencing anion affinity. rsc.org Studies comparing dodecabenzylbambus nih.govuril with other derivatives, such as dodeca-n-butyl bambus nih.govuril, have provided insights into how modifications to the host structure can fine-tune its selectivity for different anions. rsc.org
| Guest Anion | Host Molecule | Binding Affinity (log K) | Application |
| Perchlorate (ClO₄⁻) | Dodecabenzylbambus nih.govuril | ~10 | Ion-Selective Electrodes |
| Iodide (I⁻) | Dodecabenzylbambus nih.govuril Hybrid | 9.86 | Anion Binding |
| Bromide (Br⁻) | Dodecabenzylbambus nih.govuril | Lower than Perchlorate | Anion Discrimination |
| Chloride (Cl⁻) | Dodecabenzylbambus nih.govuril | Lower than Perchlorate | Anion Discrimination |
| Nitrate (NO₃⁻) | Dodecabenzylbambus nih.govuril | Lower than Perchlorate | Anion Discrimination |
| Sulphate (SO₄²⁻) | Dodecabenzylbambus nih.govuril | Lower than Perchlorate | Anion Discrimination |
Supramolecular Catalysis and Reaction Control by Dodecabenzylbambusnih.govuril
The ability of macrocyclic hosts to encapsulate guest molecules within their confined cavities opens up possibilities for influencing chemical reactions. By providing a unique microenvironment, these hosts can alter reaction rates and pathways, a concept central to supramolecular catalysis. While direct catalytic applications of dodecabenzylbambus nih.govuril are an emerging area of research, the principles established by related macrocycles, such as cucurbit[n]urils, provide a strong foundation for its potential in this domain.
Modulating Reaction Rates within Confined Environments
The encapsulation of reactants within the cavity of a host molecule like dodecabenzylbambus nih.govuril can lead to significant changes in reaction kinetics. This rate modulation can arise from several factors, including the pre-organization of reactants into a favorable geometry for the transition state, the stabilization of the transition state through non-covalent interactions with the host, and the protection of reactants from the bulk solvent.
While specific studies detailing reaction rate modulation by dodecabenzylbambus nih.govuril are limited, the broader family of cucurbit[n]urils, which share structural similarities, has been shown to be effective in this regard. For instance, cucurbit[n]urils have been demonstrated to catalyze various organic reactions, including cycloadditions and isomerizations, by stabilizing the transition states within their cavities. It is hypothesized that the well-defined cavity of bn-BU nih.gov could similarly serve as a nanoreactor, accelerating reactions by concentrating reactants and lowering the activation energy of the reaction. The hydrophobic nature of the cavity can also play a crucial role by excluding water molecules, which can be beneficial for certain reactions that are inhibited by aqueous environments.
Biomimetic Catalysis and Enzyme Analogues
Enzymes are nature's catalysts, achieving remarkable rate accelerations and specificities by binding substrates in precisely tailored active sites. Supramolecular hosts like dodecabenzylbambus nih.govuril offer the potential to mimic this enzymatic behavior, acting as artificial enzymes or enzyme analogues. The concept revolves around creating a synthetic host-guest system that replicates the key features of an enzyme's active site, namely substrate recognition and transition state stabilization.
A compelling example from the related cucurbit[n]uril family is the use of cucurbit nih.govuril as a catalyst for the Diels-Alder reaction, effectively acting as a "Diels-Alderase" mimic. By encapsulating the diene and dienophile, the cucurbit nih.govuril host pre-organizes the reactants into a reactive conformation, significantly accelerating the cycloaddition. This demonstrates the potential of macrocyclic cavities to function as enzyme-like active sites.
Given the structural and host-guest properties of dodecabenzylbambus nih.govuril, it is plausible that it could be employed in a similar fashion. The benzyl groups provide a distinct chemical environment at the portals of the macrocycle, which could be exploited for specific substrate recognition. By designing guest molecules that fit snugly within the bn-BU nih.gov cavity and whose reaction is amenable to catalysis through confinement, it may be possible to develop novel biomimetic catalytic systems based on this versatile macrocycle. Further research in this area could unlock new applications for dodecabenzylbambus nih.govuril in controlled chemical synthesis.
Future Perspectives and Emerging Research Frontiers for Dodecabenzylbambus 1 Uril
Rational Design and Synthesis of Next-Generation Dodecabenzylbambusacs.orguril Derivatives
Functionalization of Benzyl (B1604629) Groups: A primary strategy involves introducing electron-withdrawing or electron-donating groups onto the twelve benzyl substituents. This modification directly influences the electronic nature of the macrocycle's portals and its affinity for guests. For instance, derivatives with fluorinated benzyl groups have been synthesized to enhance anion binding. rsc.org A recent study reported that incorporating strongly electron-withdrawing trifluoromethylthio (–SCF₃) groups onto the benzyl substituents dramatically increases the binding affinity for anions, with one derivative achieving an association constant for iodide of 4 × 10¹³ M⁻¹ in acetonitrile, one of the strongest affinities reported. rsc.org
Post-Macrocyclization Modification: Developing methods for modifying the bambusuril after its initial synthesis opens up pathways to a wide array of derivatives. A significant breakthrough is the synthesis of enantiomerically pure bambus acs.orgurils. acs.orgnih.govnih.gov This involves using chiral building blocks or a post-macrocyclization deprotection strategy, which allows for the introduction of various functional groups onto a chiral scaffold. nih.govnih.gov This approach has been used to create bambusurils with propargyl groups, which are ready for further modification via click chemistry, and bromobenzyl groups for cross-coupling reactions. nih.gov
Hybrid Macrocycles: An innovative approach is the creation of hybrid macrocycles by co-polymerizing different glycoluril (B30988) monomers. Researchers have successfully synthesized an enantiomerically pure hybrid of bambus acs.orguril and biotin (B1667282) acs.orguril by incorporating a single d-biotin unit among five 2,4-dibenzylglycoluril units. acs.orgnih.govnih.gov This introduces a carboxylic acid handle for selective functionalization, which was demonstrated by the formation of a rsc.orgrotaxane, without significantly altering the parent macrocycle's strong anion binding capabilities. acs.orgnih.gov
| Derivative Type | Synthetic Strategy | Key Feature/Advantage | Potential Application |
| Fluorinated bn-BU acs.org | Modification of benzyl groups with electron-withdrawing groups (e.g., -SCF₃). rsc.org | Dramatically enhanced anion binding affinity. rsc.org | High-affinity anion sensing and sequestration. |
| Enantiomerically Pure bn-BU acs.org | Use of chiral glycoluril building blocks or post-synthesis deprotection/alkylation. acs.orgnih.gov | Ability to differentiate between chiral guests. | Enantioselective separation, chiral sensing. |
| Hybrid bn-BU acs.org/Biotin acs.orguril | Statistical condensation of dibenzylglycoluril with d-biotin. acs.orgnih.gov | Provides a single point for selective functionalization (e.g., carboxyl group). acs.org | Targeted drug delivery, construction of complex supramolecular architectures. |
| Propargylated bn-BU acs.org | Post-macrocyclization functionalization. mdpi.com | Readily available for "click" chemistry (CuAAC) reactions. | Development of multivalent systems, surface immobilization. |
Broadening the Scope of Guest Recognition and Binding Motifs
While bn-BU acs.org is a superb anion receptor, a key research frontier is expanding its recognition capabilities to include a more diverse range of guests and interaction modes.
Anion Recognition in Various Media: The binding of seventeen different anions by bn-BU acs.org in chloroform (B151607) has been systematically studied, revealing enthalpy-driven complexation with association constants reaching up to 10¹⁰ M⁻¹. nih.gov Perchlorate (B79767) was identified as the optimal guest due to its excellent size and shape match with the cavity. nih.govresearchgate.net Understanding and tuning these interactions in different solvents, from nonpolar organic solvents to aqueous environments, is crucial for applications like anion transport across membranes and environmental remediation. researchgate.netmiami.edu
Neutral and Cationic Guests: Although known for anion binding, research is exploring interactions with other guest types. The portals of bn-BU acs.org can interact with cationic species, and the aromatic benzyl groups offer sites for cation-π interactions. Molecular simulations have shown that guests like quinoline (B57606) hydrochloride salts can form exclusion complexes, staying at the portals of the host, driven by hydrogen bonding. researchgate.net Furthermore, the encapsulation of neutral molecules, often facilitated by "lidding" cations at the portals, is an emerging area of interest, drawing parallels to the well-studied cucurbituril (B1219460) family. researchgate.netnih.gov
Chiral Recognition: The synthesis of enantiomerically pure bambusurils is a critical step toward achieving enantioselective recognition. acs.orgnih.govnih.gov These chiral hosts have the potential to differentiate between enantiomers of chiral guest molecules, a highly sought-after property for applications in pharmaceutical science and catalysis.
Integration into Complex Chemical and Nanoscience Systems
The unique recognition properties of bn-BU acs.org make it an excellent building block for constructing larger, functional supramolecular systems and nanomaterials.
Supramolecular Polymers and Rotaxanes: The ability of bn-BU acs.org to form strong complexes with anions can be harnessed to create anion-templated supramolecular polymers. In the solid state, a monofunctionalized bn-BU acs.org derivative was observed to self-assemble into a helical supramolecular polymer. acs.org Furthermore, these macrocycles are ideal components for mechanically interlocked molecules like rotaxanes. rsc.orgrotaxanes have been successfully formed using a monofunctionalized bn-BU acs.org bearing a carboxyl group, demonstrating its utility in constructing complex molecular machinery. acs.orgnih.gov
Surface Modification and Sensors: Immobilizing bn-BU acs.org derivatives onto surfaces is a promising strategy for developing highly selective sensors. For example, bn-BU acs.org has been used as an ionophore in ion-selective electrodes for the detection of perchlorate. researchgate.net The high affinity and selectivity of the macrocycle for this anion lead to enhanced sensor performance. Self-assembled monolayers of related bambusurils on gold electrodes have also been created for interfacial studies. researchgate.net
Multivalent Systems: Using bn-BU acs.org as a scaffold, multivalent systems can be constructed. Dodecapropargylated bn-BU acs.org serves as a clickable platform to attach twelve copies of a specific molecule, such as an iminosugar, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com Such multivalent architectures are of great interest for enhancing binding avidity to biological targets. mdpi.com
Advancements in Predictive Multiscale Computational Modeling
Computational modeling is a vital tool for understanding and predicting the behavior of bn-BU acs.org systems, providing insights that complement experimental findings.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometry and energetics of host-guest complexes. mdpi.comresearchgate.netchemrxiv.orgresearchgate.net These studies have confirmed that anions are bound in the macrocyclic cavity through multiple C-H···anion hydrogen bonds from the methine hydrogens of the glycoluril units. researchgate.net DFT has also been used to model the binding of water molecules, showing they interact with the equatorial oxygen atoms of the host, and to compare the stability of various host-guest pairings. mdpi.comchemrxiv.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the complexation process. They allow researchers to study the conformational flexibility of the host and guest, the role of the solvent, and the pathways of guest entry and exit. Molecular simulations of bn-BU acs.org with quinoline derivatives suggested the formation of exclusion complexes where the guests interact with the host's portals. researchgate.net
Integrated QM/MM Approaches: For larger, more complex systems, a combination of quantum mechanics (QM) and molecular mechanics (MM) is employed. This QM/MM approach allows the most critical part of the system, such as the binding site, to be treated with high-level accuracy (QM), while the remainder of the system is modeled more efficiently (MM). This is essential for studying bn-BU acs.org integrated into larger assemblies or biological environments.
| Computational Method | Information Provided | Example Application for bn-BU acs.org |
| Density Functional Theory (DFT) | Optimized geometries, interaction energies, electronic properties of host-guest complexes. researchgate.netresearchgate.net | Calculating the binding energy of halide anions within the cavity; studying the structure of complexes with cyanate (B1221674) and thiocyanate. researchgate.net |
| Molecular Dynamics (MD) | Dynamic behavior, conformational changes, solvent effects, binding pathways. researchgate.net | Simulating the interaction of guests at the portals of the macrocycle. researchgate.net |
| Semi-empirical Methods | Faster calculation of structures and interaction energies for large systems. researchgate.net | Providing insight into the structures of supramolecular complexes with quinoline salts. researchgate.net |
Development of Stimuli-Responsive Dodecabenzylbambusacs.orguril Systems
A major goal in supramolecular chemistry is the creation of "smart" materials that can respond to external stimuli. While research into stimuli-responsive systems has extensively utilized the related cucurbit[n]uril family, these principles are being extended to bambusurils. bohrium.comnih.govnih.gov
Redox and Photo-responsive Systems: The development of bn-BU acs.org systems that respond to redox signals or light is an exciting frontier. This can be achieved by incorporating redox-active (e.g., ferrocene) or photo-responsive (e.g., azobenzene) units into either the host or the guest. researchgate.netnih.gov The reversible switching of these units can trigger the binding or release of a guest, allowing for external control over the system's function. This concept has been demonstrated in other supramolecular foldamers and provides a clear blueprint for future bn-BU acs.org designs. researchgate.net
pH-Responsive Systems: By incorporating pH-sensitive functional groups, bn-BU acs.org systems can be designed to respond to changes in acidity. For example, a host or guest with a basic amine or acidic carboxylic acid group could exhibit different binding affinities at different pH values. This principle is well-established for cucurbituril-based systems used in drug delivery, where a pH drop in a target cellular environment can trigger drug release. researchgate.net
Anion-Triggered Assembly/Disassembly: The inherent function of bn-BU acs.org as an anion receptor can be exploited to create anion-responsive materials. For instance, a bn-BU acs.org-based hydrogel was shown to form selectively in the presence of specific anions like iodide or perchlorate. acs.org The recognition of the anion by the macrocycle drives the gelation process, demonstrating a system where the material's state is directly controlled by the presence of a specific chemical stimulus. acs.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
